molecular formula C13H19N3O4S2 B486161 (4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 825607-96-3

(4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B486161
CAS No.: 825607-96-3
M. Wt: 345.4g/mol
InChI Key: GPOJNQGUDXMQNX-UHFFFAOYSA-N
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Description

(4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound that features a morpholine ring, a piperazine ring, and a thiophene ring

Biochemical Analysis

Biochemical Properties

(4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . The compound’s interaction with PARP leads to the inhibition of its activity, thereby affecting the DNA repair mechanism. Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, this compound affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits PARP by binding to its catalytic domain, preventing the enzyme from performing its DNA repair function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits stability under various conditions, but its degradation products can influence cellular responses over time . Long-term exposure to this compound has been shown to cause sustained inhibition of PARP activity, leading to persistent DNA damage and cell death in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting PARP activity and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a sulfonyl group using reagents such as sulfonyl chlorides under basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Incorporation of the Thiophene Ring: The thiophene ring is attached via coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • (4-(Piperazine-1-carbonyl)phenylboronic acid pinacol ester
  • (4-(Morpholinomethyl)phenylboronic acid pinacol ester

Uniqueness

(4-(Morpholinosulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to its combination of a morpholine ring, a piperazine ring, and a thiophene ring This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylpiperazin-1-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S2/c17-13(12-2-1-11-21-12)14-3-5-15(6-4-14)22(18,19)16-7-9-20-10-8-16/h1-2,11H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOJNQGUDXMQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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